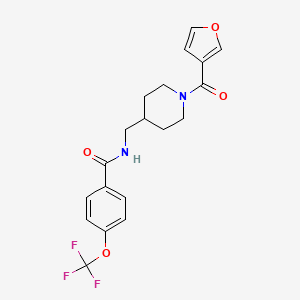

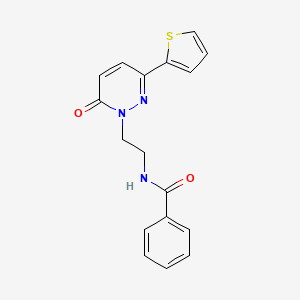

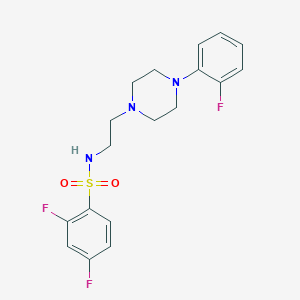

![molecular formula C19H17ClF3N5 B2365958 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine CAS No. 337919-75-2](/img/structure/B2365958.png)

3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . For example, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of certain 1,2,4-triazole-containing compounds .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are often found in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific structure of the compound. For instance, certain 1,2,4-triazole derivatives have been evaluated for antioxidant activity using methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .Applications De Recherche Scientifique

Glycine Transporter Inhibition

A structurally related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, demonstrated potent inhibition of glycine transporter 1 (GlyT1), suggesting possible application in modulating neurotransmitter activity in the central nervous system (Yamamoto et al., 2016).

Antioxidant Properties

Research on derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole indicates potential antioxidant and antiradical activities. This could have implications in the development of treatments for oxidative stress-related diseases (Bekircan et al., 2008).

Structural Assessment and Complex Formation

Studies involving structural assessments of triazole derivatives, including their complexation with metals such as Hg(II), suggest applications in the field of coordination chemistry and material science (Castiñeiras et al., 2018).

Antimicrobial Properties

Various triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for antimicrobial properties, indicating potential uses in developing new antibacterial and antifungal agents (Prakash et al., 2011).

Luminescent Properties

Copper(I) complexes with triazole derivatives demonstrate strong photoluminescence, suggesting their use in materials science, particularly in the development of luminescent materials (Gusev et al., 2017).

Phosphorescence Quantum Yields

Research on Ir(III) complexes with pyridin-2-yl-1,2,4-triazolate derivatives, closely related to the compound , shows potential applications in organic light-emitting diodes due to their phosphorescence properties (Guo et al., 2019).

Synthesis and Characterization in Coordination Chemistry

Synthesis and characterization of Fe coordination compounds with substituted pyridine ligands, including triazole derivatives, highlight their potential application in coordination chemistry and material science (Conradie et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

3-chloro-2-[4-(2-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3N5/c20-16-10-14(19(21,22)23)11-24-18(16)27-8-6-13(7-9-27)17-25-12-26-28(17)15-4-2-1-3-5-15/h1-5,10-13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMUYQGUEPUHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=NN2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)

![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)

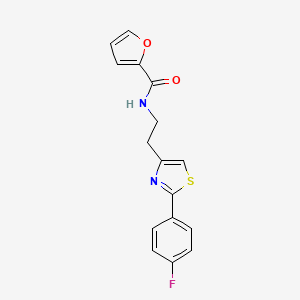

![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)

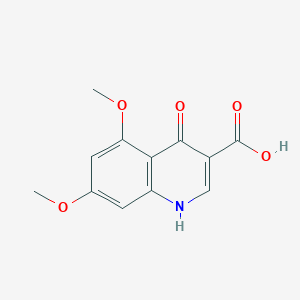

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

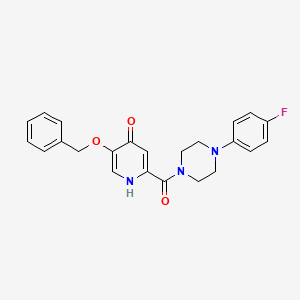

![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)